[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate
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Overview
Description
[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of [(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-oxo-1-phenyl-2,3-dihydro-1H-indole-3-carbaldehyde with aminoacetate in the presence of a base . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications in the treatment of diseases due to its biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other indole derivatives.
Properties
Molecular Formula |
C16H11N2O3- |
---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
2-[(2-oxo-1-phenylindol-3-ylidene)amino]acetate |
InChI |
InChI=1S/C16H12N2O3/c19-14(20)10-17-15-12-8-4-5-9-13(12)18(16(15)21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)/p-1 |
InChI Key |
CAAALZPTXLMNKL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NCC(=O)[O-])C2=O |
Origin of Product |
United States |
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